4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one
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Overview
Description
4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one is a compound known for its significant role in the pharmaceutical industry. It is a derivative of piperidine, a heterocyclic amine, and is structurally related to several antihistamine drugs. This compound is notable for its potential therapeutic applications and its role as an intermediate in the synthesis of various pharmacologically active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one typically involves the reaction of piperidine derivatives with diphenylmethanol under controlled conditions. One common method includes the nucleophilic substitution reaction where piperidine reacts with diphenylmethanol in the presence of a base such as sodium hydride . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like THF or DMF.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic symptoms and inflammation . The compound’s structure allows it to fit into the receptor binding sites, blocking histamine from exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Terfenadine: An antihistamine with a similar piperidine structure, used to treat allergic conditions.
Fexofenadine: A metabolite of terfenadine, known for its non-sedative antihistamine properties.
Piperidine: The parent compound, widely used in the synthesis of various pharmaceuticals.
Uniqueness
4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to interact with histamine receptors and its role as an intermediate in the synthesis of other active compounds highlight its importance in both research and industrial applications .
Properties
CAS No. |
61327-26-2 |
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Molecular Formula |
C27H36N2O2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C27H36N2O2/c30-26(29-19-8-3-9-20-29)15-10-18-28-21-16-25(17-22-28)27(31,23-11-4-1-5-12-23)24-13-6-2-7-14-24/h1-2,4-7,11-14,25,31H,3,8-10,15-22H2 |
InChI Key |
GENTWZOACFQDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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